Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is an organic compound with significant interest in synthetic chemistry due to its unique structure and reactivity. This compound features a bromophenyl group attached to a dioxobutanoate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate typically involves the esterification of 4-(2-bromophenyl)-2,4-dioxobutanoic acid. One common method includes the reaction of 2-bromobenzaldehyde with diethyl malonate in the presence of a base, followed by acidification and esterification with methanol under acidic conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, making it a valuable intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydroxy derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted phenyl derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Hydroxy derivatives and reduced esters.
Scientific Research Applications
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate finds applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action is primarily dictated by its functional groups. The bromophenyl group can engage in electrophilic aromatic substitution, while the dioxobutanoate moiety can participate in nucleophilic addition and esterification reactions. These interactions are crucial for its reactivity and utility in synthetic pathways.
Comparison with Similar Compounds
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Similar structure but with the bromine atom in the para position, affecting its reactivity and steric properties.
Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate: The ethyl ester variant, which may exhibit different solubility and reactivity profiles.
Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate: The chlorine analog, offering different electronic effects and reactivity.
Uniqueness: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its overall chemical behavior. This makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
IUPAC Name |
methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVKAZSQQFHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655429 | |
Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-10-9 | |
Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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